Ethyl vinyl ether

説明

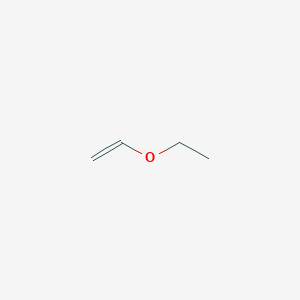

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethenoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-3-5-4-2/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKIXWOMBXYWOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O, Array | |

| Record name | VINYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL ETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25104-37-4 | |

| Record name | Poly(ethyl vinyl ether) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25104-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3029609 | |

| Record name | [(Ethenyl)oxy]ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vinyl ethyl ether appears as a clear colorless low-boiling liquid (35-36 °C) with an ether-like odor. Flash point below -50 °F. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a container, the container may rupture violently. Less dense than water and slightly soluble in water. Hence floats on water. Vapors are heavier than air., Liquid, Clear colorless liquid with an ether-like odor; Boiling point = 36 deg C; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | VINYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethene, ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl vinyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20878 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VINYL ETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

96 °F at 760 mmHg (USCG, 1999), 35.5 °C, 36 °C | |

| Record name | VINYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl ethyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL ETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

less than -50 °F (USCG, 1999), < -50 °F (< -46 °C) /closed cup/ | |

| Record name | VINYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl ethyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 7800 mg/L at 25 °C, In water, 10000 mg/L at 37 °C, Slightly soluble in carbon tetrachloride; soluble in ethanol; miscible in ether, Solubility in water, g/l at 15 °C: 8.3 (slightly soluble) | |

| Record name | Vinyl ethyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL ETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.7589 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7589 at 20 °C, Relative density (water = 1): 0.8 | |

| Record name | VINYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl ethyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL ETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.5 (Air = 1), Relative vapor density (air = 1): 2.5 | |

| Record name | Vinyl ethyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL ETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

511.0 [mmHg], 515 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 56 | |

| Record name | Ethyl vinyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20878 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Vinyl ethyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL ETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid, Ether-like odor | |

CAS No. |

109-92-2, 25104-37-4 | |

| Record name | VINYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl vinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl vinyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, ethoxy-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025104374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl vinyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethene, ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [(Ethenyl)oxy]ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl vinyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethene, ethoxy-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL VINYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6235C9592H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vinyl ethyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL ETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-175 °F (USCG, 1999), -115.8 °C, -115 °C | |

| Record name | VINYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl ethyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL ETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies for Ethyl Vinyl Ether Production

Transetherification Reactions

Palladium-Catalyzed Transetherification

The synthesis of vinyl ethers can be effectively achieved through a transetherification reaction between an alcohol and ethyl vinyl ether, facilitated by a palladium catalyst. academie-sciences.frresearchgate.net An air-stable palladium catalyst, often generated in situ from commercially available precursors like palladium(II) acetate (B1210297), has been shown to efficiently catalyze this reaction. academie-sciences.frresearchgate.netrsc.org This method can produce a variety of functionalized vinyl ethers in a single step with good alcohol conversion rates (50–82%) and yields (up to 75%). academie-sciences.frresearchgate.net The reaction is typically carried out in a solvent such as dichloromethane (B109758). academie-sciences.fr The palladium complex, for instance, a (L–L)Pd(OAc)₂ type where L–L represents a chelating ligand like 1,10-phenanthroline (B135089) or 2,2'-bipyridyl, has been found to accelerate the reaction. academie-sciences.fr This palladium-catalyzed approach provides a direct route to γ,δ-unsaturated aldehydes through a sequential vinyl ether exchange and Claisen rearrangement, offering a milder alternative to toxic mercury-based catalysts. organic-chemistry.org

Iridium-Catalyzed Transetherification

Iridium-catalyzed reactions serve as a complementary method to palladium-catalyzed transetherification for synthesizing vinyl ethers. academie-sciences.fracademie-sciences.fr This approach often involves the reaction of an alcohol with vinyl acetate in the presence of an iridium catalyst. wikipedia.org A commonly used precatalyst is the commercially available di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I) complex, [Ir(cod)Cl]₂. nih.govorgsyn.org The reaction is thought to proceed via an addition-elimination sequence of the alcohol and acetic acid, facilitated by the iridium complex and a base such as sodium carbonate. orgsyn.org This method has proven effective for the synthesis of vinyl ethers that are otherwise difficult to prepare and can be applied to both primary and secondary alcohols. nih.govorgsyn.org

Mercury-Catalyzed Ether Exchange in Allyl Vinyl Ether Synthesis

Mercury(II) salts, such as mercury(II) acetate (Hg(OAc)₂), are classic catalysts for the transvinylation or ether exchange between a vinyl ether and an alcohol. nih.govorgsyn.org This method is particularly noted for its use in preparing allyl vinyl ethers from allyl alcohols and this compound. redalyc.org The Lewis acidic Hg²⁺ cation is believed to interact with the electron-rich oxygen atoms of both the alcohol and this compound, as well as the double bond of the vinyl ether, facilitating the exchange of the alkoxy groups. redalyc.org While effective, yielding the desired vinyl ether for subsequent reactions like the Claisen rearrangement, this method often requires the use of toxic mercury compounds. organic-chemistry.orgredalyc.orgreddit.com A variation using mercury(II) trifluoroacetate (B77799) has also been noted. nih.gov

Optimization of Reaction Conditions and Functional Group Tolerance

Optimizing reaction conditions is crucial for maximizing the efficiency of transetherification reactions. Key parameters that are often adjusted include the initial molar ratio of this compound to the alcohol, the concentration of the alcohol, the choice of solvent, the presence and nature of the ligand, the amount of catalyst, and the specific metal precursor used. academie-sciences.frresearchgate.netacademie-sciences.fr For instance, in palladium-catalyzed reactions, using a large excess of this compound (e.g., 12 equivalents) and a specific ligand like 1,10-phenanthroline can lead to improved conversion and yield. academie-sciences.fr These catalytic systems demonstrate considerable functional group tolerance, allowing for the synthesis of vinyl ethers bearing diverse functionalities such as halogenomethyl groups, amino groups, carbonate side-groups, and oligo(ethylene oxide) chains. researchgate.netrsc.orgacs.org The reactions generally proceed under mild conditions, which helps in preserving sensitive functional groups. acs.orgnih.gov

Below is a data table illustrating the optimization of palladium-catalyzed transetherification of furfuryl alcohol with this compound.

| Entry | Catalyst (mol%) | Ligand (eq.) | Solvent | EVE/Alcohol Ratio | [Alcohol] (mol/L) | Conversion (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2%) | - | CH₂Cl₂ | 12 | 0.2 | 55 |

| 2 | Pd(OAc)₂ (2%) | 1,10-phenanthroline (1.5) | CH₂Cl₂ | 12 | 0.2 | 69 |

| 3 | Pd(OAc)₂ (2%) | 2,2'-bipyridyl (1.5) | CH₂Cl₂ | 12 | 0.2 | 62 |

| 4 | Pd(OAc)₂ (1%) | 1,10-phenanthroline (1.5) | CH₂Cl₂ | 12 | 0.2 | 58 |

| 5 | Pd(OAc)₂ (2%) | 1,10-phenanthroline (1.5) | Toluene | 12 | 0.2 | 45 |

Data adapted from research on the transetherification of furfuryl alcohol. academie-sciences.fr

Intramolecular Dehydration Approaches

An alternative to transetherification is the synthesis of this compound through the dehydration of a suitable precursor molecule.

Cs₂O/SiO₂ Catalysis in Ethylene (B1197577) Glycol Monoethyl Ether Dehydration

The intramolecular dehydration of ethylene glycol monoethyl ether (EGME) presents a safe and environmentally friendly route for the synthesis of this compound (EVE). rsc.orgx-mol.com This gas-phase reaction is effectively catalyzed by highly dispersed cesium oxide (Cs₂O) on a silica (B1680970) (SiO₂) support. rsc.orgx-mol.com These xCs₂O/SiO₂-T catalysts are typically prepared via incipient wetness impregnation. rsc.org The catalytic performance is strongly influenced by both the Cs₂O content and the calcination temperature, which affect the catalyst's surface acidic-basic properties. rsc.orgx-mol.com The formation of Si–O–Cs species during catalyst synthesis is believed to enhance both the activity and selectivity of the reaction. rsc.orgx-mol.com Under optimized conditions, such as a reaction temperature of 400 °C and a weight hourly space velocity (WHSV) of 0.56 h⁻¹, a 5Cs₂O/SiO₂-500 catalyst (5 wt% Cs₂O calcined at 500 °C) has demonstrated excellent stability, achieving an EGME conversion of approximately 72.5% and a selectivity for EVE of around 90%. rsc.orgx-mol.com

The table below shows the effect of catalyst composition and calcination temperature on the dehydration of EGME.

| Catalyst | Calcination Temp. (°C) | EGME Conversion (%) | EVE Selectivity (%) |

|---|---|---|---|

| 3Cs₂O/SiO₂ | 500 | 65.8 | 88.1 |

| 5Cs₂O/SiO₂ | 400 | 70.1 | 85.4 |

| 5Cs₂O/SiO₂ | 500 | 72.5 | 90.0 |

| 5Cs₂O/SiO₂ | 600 | 68.2 | 87.5 |

| 7Cs₂O/SiO₂ | 500 | 71.0 | 86.3 |

Data adapted from research on the dehydration of ethylene glycol monoethyl ether. rsc.orgx-mol.com

Historical and Alternative Synthesis Routes

This compound (CH₃CH₂OCH=CH₂), the simplest enol ether that is liquid at room temperature, is a significant chemical intermediate. wikipedia.org Its synthesis has been accomplished through various methods, with historical routes paving the way for more refined industrial processes.

The primary and most established industrial method for producing this compound is the reaction of acetylene (B1199291) with ethanol (B145695) in the presence of a basic catalyst. wikipedia.orgsfdchem.com This process, a type of vinylation developed by Walter Reppe, involves the nucleophilic addition of an alcohol to the carbon-carbon triple bond of acetylene. wikipedia.orgnih.gov

The general reaction mechanism begins with the base activating the alcohol (ethanol) to form an alkoxide ion. nih.gov This ethoxide ion then attacks the acetylene molecule, forming a carbanion intermediate, which subsequently reacts with another alcohol molecule to yield this compound and regenerate the ethoxide catalyst. nih.gov The most commonly employed catalysts are alkali metal hydroxides or alkali metal alkoxides, such as potassium hydroxide (B78521). sfdchem.comchemicalbook.com

Historically, several variations of this process have been implemented, particularly in industrial settings:

High-Pressure Process: This continuous method uses a homogeneous catalyst and is characterized by a fast reaction rate and high conversion. However, it requires robust, high-standard equipment and has high energy consumption. sfdchem.comchemicalbook.com The reaction is typically conducted at elevated temperatures, between 80°C and 250°C, and increased pressure. google.com

Atmospheric-Pressure Process (Homogeneous Catalyst): This approach offers advantages in terms of safety and high output, but it suffers from low conversion rates. sfdchem.comchemicalbook.com

Atmospheric-Pressure Process (Heterogeneous Catalyst): In this method, a vapor mixture of acetylene and ethanol is passed through a fixed-bed reactor containing a solid catalyst, such as potassium hydroxide supported on lime. sfdchem.comchemicalbook.com The reaction is carried out at high temperatures, around 180°C. sfdchem.comchemicalbook.com While this process simplifies product separation compared to the high-pressure homogeneous method, it can have drawbacks such as lower output and a limited catalyst lifespan. chemicalbook.com

This compound can also be synthesized through elimination reactions where a leaving group is removed from a larger ether molecule to create the carbon-carbon double bond. thieme-connect.comresearchgate.net

A primary example is the base-induced elimination from β-halo ethers. thieme-connect.com In this method, an ether containing a halogen (like chlorine or bromine) on the carbon atom beta to the ether oxygen is treated with a strong base. The base abstracts a proton from the alpha carbon, leading to the elimination of the halide and the formation of the vinyl group.

Another route that falls under this category is the decomposition of acetals. google.com For instance, acetaldehyde (B116499) can react with an excess of ethanol in the presence of a solid acid catalyst to form 1,1-diethoxyethane (acetal). google.com This acetal (B89532) can then undergo catalytic decomposition via gas-phase pyrolysis to yield this compound and ethanol. google.com

Olefination reactions, which convert a carbonyl group (C=O) into an alkene (C=C), represent another synthetic pathway to vinyl ethers. thieme-connect.comresearchgate.net The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) olefination, are the most prominent examples of this strategy. thieme-connect.comthieme-connect.com

The traditional Wittig reaction couples an aldehyde or ketone with a phosphorane (a phosphorus ylide). thieme-connect.com However, the synthesis of simple vinyl ethers like this compound via this route is not straightforward. The reaction is generally less effective with esters due to the lower electrophilicity of the ester's carbonyl carbon compared to that of aldehydes or ketones. thieme-connect.com An attempted synthesis of this compound by reacting triphenylphosphine-methylene with ethyl formate (B1220265) resulted primarily in the formation of ethyl alcohol as the major volatile product, rather than the desired vinyl ether. cdnsciencepub.com

Despite this challenge with simple esters, more complex vinyl ethers can be successfully created using these methods. The Horner-Wadsworth-Emmons reaction, which uses phosphonate (B1237965) carbanions, or the use of alkoxy-substituted phosphoranes in a Wittig-type reaction can effectively produce substituted vinyl ethers from various aldehydes and ketones. thieme-connect.comrsc.org

Atmospheric Oxidation and Degradation Pathways

Hydroxyl Radical (OH) Initiated Oxidation

The reaction between this compound and the hydroxyl radical is a significant atmospheric removal process.

The oxidation of this compound initiated by the hydroxyl radical proceeds primarily through the addition of the OH radical to the carbon-carbon double bond, which is the predominant pathway. nih.gov Computational studies have explored multiple potential reaction pathways, revealing the complexity of the subsequent reactions in the presence of oxygen (O₂) and nitrogen oxides (NOx). nih.govresearchgate.net The initial OH addition leads to the formation of chemically activated adducts, which then undergo further reactions. nih.govresearchgate.net These subsequent steps, influenced by atmospheric conditions, ultimately determine the final product distribution. nih.gov

The rate constant for the reaction of the hydroxyl radical with this compound exhibits a negative temperature dependence, meaning the reaction slows down as temperature increases. rsc.orgresearchgate.net This behavior is characteristic of reactions that proceed through the formation of an association complex. rsc.org

Experimental studies have determined the temperature-dependent rate constant expression and specific rate constants at ambient temperatures. One study reported the Arrhenius expression k₁ = (1.55 ± 0.25) × 10⁻¹¹ exp[(445 ± 13)/T] cm³ molecule⁻¹ s⁻¹ over a temperature range of 230–372 K. rsc.orgresearchgate.net At 298 K, the rate constant was measured to be (6.8 ± 0.7) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. rsc.orgresearchgate.net Another computational study calculated a total rate constant of 4.53 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K and 760 Torr, with a derived Arrhenius equation of k_tot = 6.27 × 10⁻¹² exp(611.5/T). nih.govresearchgate.net A separate kinetic study using a relative method reported a rate coefficient of (7.79 ± 1.71) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. acs.org

The reaction shows pressure dependence, with the high-pressure limit being reached at relatively low pressures, as observed in studies of similar fluorinated vinyl ethers. rsc.orgnih.gov Computational analyses have been performed over a pressure range of 100-2000 Torr to model this dependence. nih.govresearchgate.net

Table 1: Reported Rate Constants for the Reaction of this compound with OH Radicals

| Temperature (K) | Pressure | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| 298 | Ambient | (6.8 ± 0.7) × 10⁻¹¹ | rsc.orgresearchgate.net |

| 298 | 760 Torr | 4.53 × 10⁻¹¹ | nih.govresearchgate.net |

| 298 | Ambient | (7.79 ± 1.71) × 10⁻¹¹ | acs.org |

| 230–372 | Ambient | (1.55 ± 0.25) × 10⁻¹¹ exp[(445 ± 13)/T] | rsc.orgresearchgate.net |

The primary products identified from the hydroxyl radical-initiated oxidation of this compound in air are ethyl formate and formaldehyde (B43269). nih.govresearchgate.netrsc.orgresearchgate.net This has been confirmed by both experimental chamber studies and computational modeling. nih.govresearchgate.netrsc.orgresearchgate.net The formation of these products is consistent across different experimental setups and analytical techniques. nih.govrsc.org

Ozone (O₃) Initiated Oxidation (Ozonolysis)

Ozonolysis is another key atmospheric degradation pathway for this compound.

The reaction between this compound and ozone proceeds via the Criegee mechanism. rsc.orgmdpi.com This mechanism involves the initial cycloaddition of ozone to the double bond to form an unstable primary ozonide (a 1,2,3-trioxolane). rsc.orgcopernicus.org This primary ozonide rapidly decomposes into two main channels: one yielding ethyl formate and a Criegee intermediate (CH₂OO), and the other yielding formaldehyde and an ethoxy-substituted Criegee intermediate. copernicus.orgd-nb.info

Experimental and theoretical studies have provided direct evidence for the formation of the primary ozonide and subsequent Criegee intermediates. rsc.org The branching ratio for the decomposition of the primary ozonide has been investigated, with the channel producing ethyl formate and the C1 Criegee intermediate (CH₂OO) being dominant. copernicus.orgd-nb.info One study estimated this channel accounts for approximately (71 ± 13)% of the reaction pathway. copernicus.orgd-nb.info The rate constant for the reaction of ozone with this compound at 298 K has been determined to be (2.0 ± 0.2) × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ and (2.06 ± 0.42) × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹. rsc.orgresearchgate.netacs.org

Mechanistic Studies of this compound Reactions

This article delves into the mechanistic details of reactions involving this compound with various atmospheric oxidants. The focus is strictly on the kinetic and mechanistic aspects of these reactions as determined through scientific investigation.

2 Mechanistic Studies of this compound Reactions with OH Radicals

2 Rate Coefficients and Temperature Dependence

The gas-phase reaction of this compound (EVE) with the hydroxyl (OH) radical is a significant atmospheric degradation pathway. The rate coefficient for this reaction exhibits a negative temperature dependence, meaning the reaction slows down as the temperature increases.

Studies have measured the rate constants for the reaction of OH radicals with this compound over a range of temperatures. researchgate.net The temperature-dependent rate constant was determined over a temperature range of 230–372 K and is described by the Arrhenius expression: k(T) = (1.55 ± 0.25) × 10⁻¹¹ exp[(445 ± 13)/T] cm³ molecule⁻¹ s⁻¹. researchgate.netresearchgate.net At a standard temperature of 298 K, the rate constant for this reaction is (6.8 ± 0.7) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.netresearchgate.net Another study at 25 °C (298.15 K) reported a similar rate constant of 7.79 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.govacs.org This corresponds to an atmospheric half-life of approximately 5 hours, assuming a typical atmospheric concentration of OH radicals. nih.gov

Table 1: Temperature Dependence of the Rate Coefficient for the Reaction of this compound with OH Radicals

| Temperature (K) | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| 230 | 9.03 x 10⁻¹¹ |

| 250 | 8.29 x 10⁻¹¹ |

| 273 | 7.58 x 10⁻¹¹ |

| 298 | 6.80 x 10⁻¹¹ |

| 323 | 6.16 x 10⁻¹¹ |

| 358 | 5.48 x 10⁻¹¹ |

| 372 | 5.25 x 10⁻¹¹ |

3 Characterization of Intermediate Products

Investigations into the OH-initiated oxidation of this compound have identified the primary reaction products. Using simulation chambers and analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), researchers have determined that the main products formed are formaldehyde and ethyl formate. researchgate.netresearchgate.net

3 Nitrate (B79036) Radical (NO₃) Initiated Oxidation

During the nighttime, the dominant atmospheric loss process for this compound is its reaction with the nitrate radical (NO₃). researchgate.netresearchgate.netreading.ac.uk

1 Kinetic Studies and Rate Coefficients

Kinetic studies have been performed to determine the rate at which this compound reacts with nitrate radicals. Using relative rate methods in simulation chambers, the rate coefficient for this reaction has been determined at room temperature.

One study reported a rate coefficient of (1.40 ± 0.35) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 ± 3 K. acs.orgnih.gov Another investigation yielded a value of (1.7 ± 1.3) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at room temperature. researchgate.netreading.ac.uk A third study reported a consistent rate constant of (13.1 ± 2.7) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹, which is equivalent to 1.31 x 10⁻¹² cm³ molecule⁻¹ s⁻¹, at 293 ± 3 K. acs.org Based on a rate constant of 1.40 x 10⁻¹² cm³ molecule⁻¹ s⁻¹, the atmospheric half-life for the reaction of this compound with nitrate radicals is estimated to be about 0.6 hours. nih.gov

Table 2: Rate Coefficients for the Reaction of this compound with NO₃ Radicals at Room Temperature

| Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

|---|---|---|

| (1.40 ± 0.35) x 10⁻¹² | 298 ± 3 | acs.orgnih.gov |

| (1.7 ± 1.3) x 10⁻¹² | Room Temperature | researchgate.netreading.ac.uk |

| (1.31 ± 0.27) x 10⁻¹² | 293 ± 3 | acs.org |

2 Dominating Degradation Route Analysis

Analysis of the reaction pathways indicates that the NO₃-initiated oxidation is the most significant degradation route for this compound in the atmosphere, particularly during nighttime. researchgate.netresearchgate.netreading.ac.uk The primary products identified from this reaction are formaldehyde and ethyl formate, with production yields for both close to 50%. acs.org In addition to these major products, the formation of oxygenated nitrates and peroxynitrates has also been detected. acs.org

Mechanistic Studies of Ethyl Vinyl Ether Reactions

4 Chlorine Atom (Cl) Initiated Degradation

In specific environments, such as coastal and marine areas, the reaction with chlorine atoms (Cl) can be a relevant degradation pathway for ethyl vinyl ether. researchgate.netmdpi.com

1 Reaction Mechanisms and Addition Channels

The reaction between this compound and chlorine atoms proceeds primarily through the addition of the chlorine atom to the carbon-carbon double bond. mdpi.com Theoretical studies of this reaction suggest that the Cl-addition pathways are the dominant channels. These addition reactions lead to the formation of several key products, including ethyl formate (B1220265) and acetaldehyde (B116499), as well as various chloro compounds. scribd.com The addition of the chlorine atom creates a radical intermediate which can then undergo further reactions in the atmosphere.

Formation of Halogenated Products and Secondary Organic Aerosols

The reaction of alkyl vinyl ethers with halogens such as chlorine and bromine is known to be vigorous, often requiring cooling to manage the reaction rate. alfa-chemistry.com For chlorination reactions, peroxide initiators are sometimes used to prevent polymerization, which can be a competing pathway. alfa-chemistry.com The addition of halogens to the double bond is a primary reaction pathway. For instance, the reaction of mthis compound with bromine in methanol (B129727) involves an electrophilic addition mechanism. doubtnut.com

In the atmosphere, the oxidation of this compound (EVE), particularly through ozonolysis, is a significant pathway for the formation of secondary organic aerosols (SOA). copernicus.orgresearchgate.net Studies on the gas-phase ozonolysis of a series of alkyl vinyl ethers (AVEs), including this compound, have shown SOA yields between 2% and 4%. copernicus.orgresearchgate.net

The mechanism involves the initial reaction of ozone with the double bond to form an unstable primary ozonide, which then decomposes. For EVE, this decomposition primarily yields ethyl formate and a C1 Criegee Intermediate (CI), specifically CH₂OO. researchgate.netcopernicus.org These Criegee Intermediates are crucial in the subsequent steps leading to aerosol formation. d-nb.info The presence of an efficient CI scavenger, such as formic acid, has been shown to significantly reduce or even suppress SOA formation. copernicus.orgresearchgate.net

Chemical analysis of the SOA formed from AVEs reveals the presence of oligomeric compounds as major constituents. copernicus.orgresearchgate.netd-nb.info These oligomers are composed of repeating units that have the same chemical formula as the Criegee Intermediate (CH₂O₂). copernicus.orgd-nb.info This suggests a mechanism of oligoperoxide formation, where stabilized Criegee Intermediates react in the gas phase, contributing to the formation and growth of SOA particles. copernicus.org

Atmospheric Lifetime Estimation

The atmospheric lifetime of this compound is primarily determined by its reactions with hydroxyl (OH) radicals and ozone (O₃). researchgate.net The reaction with OH radicals is the dominant removal process during the daytime, while the reaction with ozone is a significant sink, especially in polluted areas with higher ozone concentrations. researchgate.netmdpi.com

The rate coefficient for the reaction of EVE with OH radicals has been reported as (7.79 ± 1.71) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. acs.orgnih.gov For the reaction with ozone, the rate coefficient is approximately (2.0 ± 0.2) x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹. researchgate.netacs.orgnih.gov Based on these rate constants and typical atmospheric concentrations of these oxidants, the atmospheric lifetime of EVE is estimated to be on the order of a few hours. researchgate.netresearchgate.net This short lifetime indicates that EVE is unlikely to undergo long-range transport in the troposphere. researchgate.net

Table 1: Reaction Rate Coefficients and Atmospheric Lifetime of this compound

| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) at 298 K | Estimated Atmospheric Lifetime |

|---|---|---|

| OH Radical | (7.79 ± 1.71) x 10⁻¹¹ acs.orgnih.gov | ~5 hours nih.gov |

| Ozone (O₃) | (2.06 ± 0.42) x 10⁻¹⁶ acs.orgnih.gov | ~1.4 hours nih.gov |

| Nitrate (B79036) Radical (NO₃) | (1.40 ± 0.35) x 10⁻¹² acs.orgnih.gov | ~0.6 hours nih.gov |

Cycloaddition Reactions

This compound readily participates in cycloaddition reactions, where its electron-rich double bond reacts with a complementary system to form a cyclic product. These reactions are valuable for the construction of five- and six-membered rings.

The [3+2] cycloaddition (32CA) reaction between this compound and α-alkoxynitrones is a powerful method for synthesizing five-membered heterocyclic compounds known as isoxazolidines. researchgate.net Theoretical studies, particularly using density functional theory (DFT), have provided significant insights into the mechanism, regioselectivity, and stereoselectivity of these reactions. researchgate.netkaust.edu.sa

The reaction between this compound, an electron-rich alkene, and substituted α-alkoxynitrones can theoretically lead to two different regioisomers (ortho and meta) and two different stereoisomers (exo and endo). Computational studies have been employed to predict and explain the experimentally observed selectivities. researchgate.net

Theoretical investigations on the [3+2] cycloaddition of substituted α-alkoxynitrones with this compound have shown that the reaction proceeds with high regioselectivity and stereoselectivity. researchgate.net The calculations predict that the reaction preferentially forms the ortho-exo stereoisomer. This preference is attributed to a combination of electronic and steric effects in the transition state. researchgate.net The analysis suggests that these reactions are polar, zwitterionic-type processes. researchgate.net The nitrone acts as a three-atom component (TAC) in these reactions. researchgate.net

Analysis of the transition states (TS) is crucial for understanding the selectivity of the [3+2] cycloaddition reaction. DFT calculations at the B3LYP/6–31++G(d,p) level have been used to locate and characterize the transition state structures for the different possible reaction pathways (ortho-exo, ortho-endo, meta-exo, meta-endo). researchgate.net

The results from these computational studies indicate that the reaction proceeds through a one-step mechanism. researchgate.net The activation energy for the pathway leading to the ortho-exo isomer is found to be the lowest, making it the kinetically favored product. researchgate.net This is consistent with the predicted regioselectivity and stereoselectivity. The geometry of the transition states reveals the specific interactions that stabilize the favored pathway.

Table 1: Calculated Activation Energies for the [3+2] Cycloaddition of an α-Alkoxynitrone with this compound

| Pathway | Activation Energy (kcal/mol) |

|---|---|

| ortho-exo | Lowest |

| ortho-endo | Higher than ortho-exo |

| meta-exo | Higher than ortho pathways |

| meta-endo | Highest |

Note: This table represents a qualitative summary of findings from theoretical studies. researchgate.net

Conceptual Density Functional Theory (CDFT) provides a powerful framework for analyzing and predicting chemical reactivity. x-mol.net Global and local reactivity indices derived from CDFT, such as electrophilicity (ω), nucleophilicity (N), and Fukui functions, are used to understand the polar nature of the reaction and the regioselectivity. researchgate.netluisrdomingo.com

In the reaction between this compound and α-alkoxynitrones, analysis of the CDFT indices helps to identify the electrophilic/nucleophilic character of the reactants. researchgate.net This analysis confirms that the nitrones participate as the electrophilic species in these polar reactions. The local reactivity indices (Fukui functions or Parr functions) correctly predict the observed ortho regioselectivity by identifying the most reactive sites on both the nitrone and the this compound. researchgate.netarxiv.org The computational results using the CDFT method have been shown to correctly predict the experimental trends in reactivity and regioselectivity for these reactions. x-mol.net

[3+2] Cycloaddition with α-Alkoxynitrones

Rearrangement Reactions

This compound is a key example of a vinyl ether, a class of compounds that can undergo characteristic rearrangement reactions, most notably the Claisen rearrangement when an allyl group is also present.

The Claisen rearrangement is a thermally induced, intramolecular, fishersci.cafishersci.ca-sigmatropic rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for forming carbon-carbon bonds. wikipedia.org

The reaction proceeds through a concerted, pericyclic mechanism involving a cyclic, six-membered transition state. libretexts.orglibretexts.org The movement of six electrons (four from two π bonds and two from a σ bond) occurs in a single step. libretexts.orglibretexts.org The transition state is proposed to have a chair-like conformation to minimize steric strain. organic-chemistry.orgjove.com The rearrangement is driven by the formation of a thermodynamically stable carbon-oxygen double bond in the product. wikipedia.orgjove.com The reaction is highly stereoselective, with the stereochemistry of the starting material influencing the stereochemistry of the product. jove.com

Table 2: Chemical Compounds and their PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 8023 fishersci.cawikipedia.orgwikidata.org |

| α-Acetoxy-N-nitrosopyrrolidine | 107766 nih.gov |

Claisen Rearrangement of Allyl Vinyl Ethers

Mechanistic Views and Stereoselectivity

The stereoselectivity of reactions involving vinyl ethers is prominently featured in the Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement that produces γ,δ-unsaturated carbonyl compounds. redalyc.orgscielo.org.bo This reaction is noted for its high degree of stereoselectivity. redalyc.org The mechanism is understood to proceed through a concerted, six-membered cyclic transition state. scielo.org.bo

For the reaction to achieve its characteristic stereoselectivity, a chair-like conformer is considered the most favorable transition state. redalyc.orgscielo.org.bo In this conformation, substituents can occupy equatorial or axial positions, which influences the stereochemical outcome of the product. redalyc.org For instance, in the rearrangement of an allyl vinyl ether, a substituent on the vinyl group (R²) will preferentially occupy an equatorial position in the chair transition state to minimize steric hindrance with other substituents (R¹). This preference leads to the predominant formation of the E-configured stereoisomer of the resulting alkene. redalyc.org The alternative Z-isomer, which would arise from a less stable, sterically hindered boat-like or inversed chair conformer, is often not detected. redalyc.org

Role of Lewis Acid Catalysis

Lewis acids play a crucial role in many reactions of this compound, particularly in the synthesis of allyl vinyl ethers from allyl alcohols, a key step preceding the Claisen rearrangement. redalyc.org Lewis acid catalysts, such as mercury(II) acetate (B1210297) (Hg(OAc)₂), facilitate this ether exchange reaction. redalyc.orgscielo.org.bo

The mechanism involves the interaction of the Lewis acid with electron-rich centers on both the allyl alcohol and the this compound. redalyc.orgscielo.org.bo The Lewis acid, for example, Hg²⁺, coordinates to the oxygen atom of the this compound and may also interact with its double bond. redalyc.org This coordination enhances the electrophilic character of the vinyl group's terminal carbon. redalyc.org Consequently, the oxygen atom of the allyl alcohol can perform a nucleophilic attack on this activated vinyl carbon. This attack leads to the displacement of an ethoxide group and the formation of the new allyl vinyl ether. redalyc.org The preference for attack on the vinyl moiety over the ethyl group is due to the relative ease of breaking the π-bond of the vinyl group compared to the stronger σ-bond of the ethyl group. redalyc.orgscielo.org.bo Other Lewis acids, such as TiCl₄, are also employed, particularly in stereoselective cationic polymerization of vinyl ethers. rsc.org

Radical-Mediated Pathways

Spin-Center Shift in C-O Bond Cleavage

Recent studies have highlighted the utility of this compound and other vinyl ethers in radical-mediated reactions, specifically through a mechanism involving a spin-center shift (SCS). nih.govresearchgate.net This pathway allows for the use of vinyl ethers as practical surrogates for ethylene (B1197577) gas in certain functionalization reactions. nih.govresearchgate.net The SCS mechanism is the driving force behind the cleavage of the C–O bond in the vinyl ether. nih.govresearchgate.netresearchgate.net

The process is often initiated by a photoredox catalyst. nih.govresearchgate.net An α-oxy radical is generated, which then adds to a substrate, such as an N-heteroarene. The subsequent radical-mediated SCS facilitates the C–O bond cleavage, releasing a phenoxy or alkoxy group as a leaving group and effectively creating an ethyl linkage between two different molecules. nih.govresearchgate.net This strategy has been applied in three-component reactions that bridge heteroarenes with partners like sulfinates, thiols, and phosphine (B1218219) oxides. nih.govresearchgate.net The SCS pathway has also been proposed in the transformation of pyranosides, where hydrogen-atom abstraction is followed by C–O bond cleavage via a spin-center shift. scholaris.ca

α-Oxy Radical Intermediates in Functionalization Reactions

The formation of α-oxy radical intermediates is central to the functionalization reactions involving this compound under photoredox catalysis. nih.govresearchgate.net These intermediates are generated when various radicals combine with the vinyl ether. researchgate.netresearchgate.net The resulting α-oxy radical is a key synthon that can then participate in further reactions, such as addition to N-heteroarenes. nih.govresearchgate.net

The reactivity of these α-oxy radicals is a subject of significant study. nih.gov For example, an ethyl radical can add to this compound, and the resulting transient radical can be trapped by an aldehyde. unibe.ch The generation of a nucleophilic radical adjacent to the oxygen atom represents an umpolung, or reversal of polarity, of the site's conventional electrophilic character. acs.org This radical-based approach is advantageous because it is often orthogonal to polar and metal-based cross-coupling chemistries, allowing it to tolerate a wider range of functional groups. acs.org

Addition Reactions

Hydrogen Halide Addition

This compound readily undergoes addition reactions with hydrogen halides (HX, where X = Cl, Br, I). chemicalbook.commasterorganicchemistry.com This reaction is a classic example of electrophilic addition to an alkene. masterorganicchemistry.com The mechanism proceeds in two main steps.

First, the alkene portion of the this compound acts as a nucleophile, attacking the electrophilic proton of the hydrogen halide. masterorganicchemistry.com This protonation of the double bond results in the formation of a carbocation intermediate. masterorganicchemistry.comlibretexts.org The addition follows Markovnikov's rule, where the proton adds to the less substituted carbon (the terminal CH₂), and the carbocation forms on the more substituted carbon (the carbon adjacent to the oxygen). masterorganicchemistry.comlibretexts.org This regioselectivity is due to the significant stabilization of the resulting carbocation by the adjacent oxygen atom through resonance. The oxygen can donate a lone pair of electrons, creating a resonance structure that satisfies the octet rule for all atoms and delocalizes the positive charge.

Addition of Alcohols at the Unsaturated Bond

The addition of alcohols to the unsaturated double bond of this compound is a fundamental reaction that typically proceeds via two primary mechanistic pathways: acid-catalyzed addition to form acetals and transition-metal-catalyzed transetherification to generate new vinyl ethers.

The acid-catalyzed addition of an alcohol across the double bond of this compound results in the formation of a mixed acetal (B89532). The generally accepted mechanism involves a three-step process initiated by a strong acid catalyst. chadsprep.comcdnsciencepub.com

Protonation: The reaction begins with the protonation of the pi electrons of the vinyl group by a protonated alcohol (formed from the reaction between the alcohol and the acid catalyst). This proton adds to the terminal (β) carbon of the double bond, which is the more nucleophilic carbon. This step is the slowest and therefore the rate-determining step of the reaction. chadsprep.comcdnsciencepub.com The result is the formation of a resonance-stabilized alkoxycarbocation intermediate. chadsprep.comcdnsciencepub.com

Nucleophilic Attack: A molecule of the alcohol, acting as a nucleophile, attacks the electrophilic carbocation. This results in the formation of a protonated acetal. chadsprep.com

Deprotonation: A base, typically another molecule of the alcohol from the solvent, deprotonates the intermediate, regenerating the alcohol catalyst and yielding the final acetal product. chadsprep.com

This mechanism is analogous to the acid-catalyzed hydrolysis of vinyl ethers, where water serves as the nucleophile instead of an alcohol. cdnsciencepub.com The synthesis of ketals via this route is a common application. cdnsciencepub.com

A second significant reaction is the transetherification (or vinyl transfer) between this compound and an alcohol, which results in the formation of a new vinyl ether and ethanol (B145695). This equilibrium-driven process is often catalyzed by transition metal complexes. thieme-connect.comacademie-sciences.fr Catalysts based on palladium, iridium, gold, and mercury have been employed for this transformation. thieme-connect.comredalyc.orgresearchgate.net

Palladium-catalyzed transetherification has been studied in detail for the synthesis of various functionalized vinyl ethers. academie-sciences.fracademie-sciences.fr These reactions are often performed using an excess of this compound to drive the equilibrium toward the desired product. academie-sciences.fr The catalytic efficiency can be significantly enhanced by using specific ligands. For instance, palladium (II) acetate in combination with a bidentate ligand like 1,10-phenanthroline (B135089) has been shown to be an effective catalyst system for the vinylation of various alcohols. academie-sciences.fracademie-sciences.fr While other metal acetates like zinc and cobalt have been tested, they did not show catalytic activity for this transformation. academie-sciences.fr The general mechanism for transition-metal-catalyzed vinyl transfer involves the coordination of the vinyl ether to the metal center, followed by an alkoxy-metallation step and a subsequent β-alkoxide elimination to release the new vinyl ether product. thieme-connect.com

Research Findings for Palladium-Catalyzed Transetherification of Alcohols with this compound

The following table summarizes the results from a study on the synthesis of new functionalized vinyl ethers via a transetherification reaction catalyzed by a palladium complex generated in situ. The reactions were typically carried out at room temperature for 24 hours. academie-sciences.fr

Polymerization Chemistry and Materials Science

Cationic Polymerization of Ethyl Vinyl Ether

Cationic polymerization of vinyl ethers like EVE proceeds via a carbocationic active species. nii.ac.jp The process is highly selective and sensitive to reaction conditions. nii.ac.jpwikipedia.org Traditional initiating systems include protonic acids, metal halides, and halogenated metal alkyls. mdpi.com However, the quest for greater control over the polymerization process has led to the development of living cationic polymerization systems. mdpi.com

Living polymerization is a type of chain-growth polymerization where the ability of a growing polymer chain to terminate is removed. wikipedia.org This allows for the synthesis of polymers with predictable molecular weights and low polydispersity. acs.org For this compound, several initiating systems have been developed to achieve living cationic polymerization.

A significant breakthrough in the living cationic polymerization of vinyl ethers was the development of the hydrogen iodide/iodine (HI/I₂) initiating system. mdpi.comrsc.org This system allows for the synthesis of monodisperse poly(this compound) in nonpolar solvents at temperatures ranging from -5 to -40°C. researchgate.net The number-average molecular weight (M̄n) of the resulting polymers is directly proportional to the monomer-to-initiator ratio and increases with monomer conversion, which are key characteristics of a living polymerization. researchgate.netresearchgate.netresearchgate.net

The proposed mechanism involves the in situ formation of an adduct from the reaction of this compound with hydrogen iodide, which is then activated by iodine. researchgate.nettandfonline.com This activation of the C-I bond at the chain end by iodine facilitates the living propagation through the insertion of the vinyl ether monomer. tandfonline.comtandfonline.com This method has been successfully used to polymerize various vinyl ethers, including those with functional groups, and to create block copolymers. researchgate.netresearchgate.net For instance, the HI/I₂ system has been used to synthesize block copolymers of this compound and hexadecyl vinyl ether. researchgate.net

Table 1: Living Cationic Polymerization of Alkyl Vinyl Ethers with the HI/I₂ System

| Monomer | Initiator System | Solvent | Temperature (°C) | M̄n | M̄w/M̄n | Reference |

|---|---|---|---|---|---|---|

| Isobutyl vinyl ether | HI/I₂ | n-Hexane | -15 | 3,600 | 1.06 | tandfonline.com |

| This compound | HI/I₂ | Toluene | -15 to -40 | Controlled | ~1.1 | researchgate.net |

| 2-(vinyloxy)ethyl methacrylate | HI/I₂ | Toluene | -15 | 5,000 | 1.11 | tandfonline.com |

| 2-(vinyloxy)ethyl methacrylate | HI/I₂ | Toluene | -40 | 5,900 | 1.10 | tandfonline.com |

Trifluoromethyl sulfonates (triflates) have emerged as effective catalysts for the cationic polymerization of vinyl ethers, offering a route to well-controlled polymers. researcher.lifersc.org These catalysts are commercially available and can be handled under ambient conditions. researcher.life The polymerization process is significantly influenced by the choice of solvents and ligands, which can affect the molecular weight, molecular weight distribution, and tacticity of the resulting poly(this compound). researcher.lifersc.org

By carefully selecting the trifluoromethyl sulfonate, solvent, and an O^O type ligand, high catalytic activity can be achieved, leading to poly(vinyl ether)s with well-controlled isotacticity, reaching up to 81% m. researcher.life Polymers with high tacticity can exhibit crystalline properties and melting points. researcher.lifersc.org Furthermore, the use of triflates allows for cationic reversible addition-fragmentation chain transfer (RAFT) polymerization of this compound, which can produce polymers with low molecular weight distributions (Đ ≈ 1.1). researcher.lifersc.org The low catalyst loadings required make this method promising for large-scale production. researcher.life

Table 2: Cationic Polymerization of this compound with Trifluoromethyl Sulfonate

| Catalyst | Solvent | Ligand | Temperature (°C) | M̄n (g/mol) | Đ | Tacticity (% m) | Reference |

|---|---|---|---|---|---|---|---|

| Triflate | Toluene | O^O type | -78 | Varies | ~1.1 | up to 81 | researcher.liferesearchgate.net |

| Triflate | Bulk | - | RT | Varies | Varies | N/A | rsc.org |

Rare-earth metal complexes have demonstrated exceptionally high catalytic activities for the polymerization of this compound. researchgate.net Specifically, metallocene complexes of rare-earth metals, when activated by an organoborate, can achieve catalytic activities as high as 1.50 × 10⁶ g mol⁻¹ h⁻¹ at 25°C. researchgate.net In contrast, non-metallocene complexes of the same metals show little to no activity under identical conditions. researchgate.net

U.S. Patent 5,475,069 describes the use of yttrium and other rare-earth metal perfluoroalkylsulfonates as catalysts for the liquid phase polymerization of vinyl ethers. google.com These catalysts can also incorporate neutral ligands, such as water or ethers, which coordinate with the metal cation. google.com The use of these catalysts allows for the production of poly(vinyl ethers) which can be blended with other polymers to improve properties like processability and heat resistance. google.com

Metallocene catalysts, particularly those from Group 4 like zirconocenes and hafnocenes, have been effectively used for the cationic polymerization of vinyl ethers. nih.gov Systems such as bis(η⁵-cyclopentadienyl)dimethyl zirconium (Cp₂ZrMe₂) or hafnium (Cp₂HfMe₂) combined with a borate (B1201080) activator like [B(C₆F₅)₄]⁻[Me₂NHPh]⁺ can efficiently polymerize this compound. tandfonline.comresearchgate.net These systems allow for the synthesis of poly(this compound) in quantitative yields. mdpi.com

The polymerization kinetics, including the evolution of polymer yield, molecular weight, and molecular weight distribution, have been studied for these systems. tandfonline.com The choice of the initiating system and reaction conditions influences the control over the polymerization. tandfonline.com For instance, the copolymerization of this compound and n-butyl vinyl ether has been successfully achieved using a Cp₂HfMe₂-based system, and their reactivity ratios were determined. mdpi.comtandfonline.com The interaction between zirconocene (B1252598) dichloride (Cp₂ZrCl₂) and methylaluminoxane (B55162) (MAO) has also been investigated, revealing that the zirconocene is monoalkylated by the trimethylaluminum (B3029685) present in MAO, forming the active catalytic species. researchgate.net

Platinum-based catalysts are also effective for the polymerization of vinyl ether monomers. google.com Specifically, cationic palladium aqua imine-phosphine complexes have been shown to promote the polymerization of vinyl ethers through a proton-transfer initiation mechanism. acs.org While detailed research on Pt(II) solvento complexes for this compound polymerization is specific, related platinum-containing systems have been explored. For instance, various hydrosilation catalysts containing platinum, such as Ashby, Karstedt, Lamoreaux, and Speier catalysts, can initiate vinyl ether polymerization. google.com Compounds like PtCl₂(COD) and PtCl₂(benzonitrile)₂ have also been identified as functional catalysts. google.com Living supramolecular polymerization has been achieved through the collaborative assembly of platinum(II) complexes and block copolymers, showcasing the versatility of platinum in controlled polymerization processes. pnas.org

Control of Polymer Architecture and Properties

The ability to dictate the molecular architecture of PEVE is crucial for tailoring its properties for specific applications. This control encompasses molecular weight, its distribution, the stereochemical arrangement of the polymer chain (tacticity), the management of chain transfer reactions, and the introduction of functional groups at the polymer chain ends.

Achieving well-defined polymers with controlled molecular weights and narrow molecular weight distributions (MWD), often expressed as the polydispersity index (PDI or Đ), is a primary goal in polymer synthesis. acs.orgresearchgate.net Living cationic polymerization is a key technique for producing such well-defined polymers. acs.orgresearchgate.net This method, when applied to alkyl vinyl ethers, allows for the synthesis of polymers with controlled molecular weights and narrow PDI. acs.orgresearchgate.net

Cationic reversible addition-fragmentation chain transfer (RAFT) polymerization has emerged as a powerful method for controlling the polymerization of vinyl ethers, including EVE. researcher.life This technique can yield PEVE with low PDI values around 1.1. researcher.lifersc.org The mechanism involves a degenerative chain transfer process that allows for temporal control over the polymerization, regulating the polymer's molecular weight and MWD. acs.orgnih.gov The number-average molecular weight (Mn) of the resulting polymers often increases in proportion to monomer conversion. researchgate.netcmu.edu For instance, the ATRP of a vinyl ether-based macromonomer resulted in a linear increase of the polymacromonomer's number-average molecular weight with monomer conversion, while maintaining a narrow MWD (Mw/Mn ~ 1.2). cmu.edu